Compound Description: This compound is a potent and selective inhibitor of cyclic AMP-specific phosphodiesterase (PDE IV) []. It exhibits exceptional potency in inhibiting the cytosolic PDE IV from pig aorta, PDE IV obtained from guinea pig eosinophils, superoxide O2- generation from guinea pig eosinophils in vitro, and histamine-induced bronchospasm in anaesthetized guinea pigs []. It is suggested to have therapeutic potential in the treatment of asthma [].
3-(3,5-Dimethoxyphenyl)sydnone
Compound Description: This compound is a sydnone derivative studied for its halogenation reactivity []. Unlike most 3-arylsydnones, this compound undergoes bromination on the 3-aryl ring, attributed to the activating nature of the two methoxy substituents [].
Compound Description: This compound is an oxadiazole derivative featuring the 3,5-dimethoxyphenyl substituent []. The crystal structure reveals a near planar conformation of the phenyl ring and the oxadiazole system, stabilized by intramolecular C—H⋯N interactions [].
Compound Description: DPP-23 is a synthetic polyphenol conjugate that exhibits selective cytotoxicity towards tumor cells []. Its mechanism of action involves inducing cellular glutathione (GSH) depletion and reactive oxygen species (ROS) accumulation, leading to ROS-mediated unfolded protein response and cell death []. DPP-23 effectively inhibits nuclear factor erythroid 2–related factor 2 (Nrf2) antioxidant defense mechanisms, thereby enhancing ROS accumulation []. Notably, DPP-23 demonstrates significant activity in overcoming cisplatin resistance in head and neck cancer (HNC) cells both in vitro and in vivo [].
Compound Description: This compound is a potent diarylpyrazole derivative exhibiting significant PDE4 inhibitory activity []. Its IC50 value is approximately 0.09 μM, demonstrating its strong binding affinity to PDE4 []. In vivo studies further revealed its antidepressant-like effects in sugar water consumption and forced swimming tests [].
Compound Description: This compound is a potent and selective GlyT2 antagonist with an IC50 of 16 nM []. It serves as a valuable tool for characterizing GlyT2 pharmacology [].
Compound Description: [18F]3 is a novel PET radioligand designed as an analog of 4-benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl)methyl]benzamide, aiming to assess the GlyT-2 transporter in vivo [].
Relevance: The synthesis of [18F]3 from its precursor, 4-benzyloxy-3-hydroxy-5-methoxy-N-[(1-dimethylaminocyclopentyl)methyl]benzamide, involves a crucial step where the 3-hydroxy group is replaced by a 3-[18F]fluoropropoxy group []. This modification highlights the possibility of introducing similar substitutions at the meta position of the benzoyl ring in N-(3,5-dimethoxyphenyl)-3-methoxybenzamide, potentially leading to compounds with enhanced properties or enabling their use as PET radioligands.
Compound Description: Compound 1 is identified as a potent dual inhibitor of wild-type BTK and the drug-resistant C481S mutant with an IC50 value ranging from 2.5 to 15 μM []. It shows comparable inhibitory activity against both the wild type and the C481S mutant []. Due to its high biochemical potency against the C481S mutant and its low molecular weight, compound 1 is considered a promising starting point for lead optimization in developing new treatments for BTK-related diseases [].
Compound Description: Compound 12 is a chemically synthesized derivative of compound 1 (N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine), designed to improve physicochemical properties while retaining its biochemical potency []. Compound 12 exhibits comparable biochemical potency to compound 1 against both wild-type BTK and the C481S mutant []. It is suggested as a potential molecular core for developing new druggable dual inhibitors targeting BTK and its drug-resistant mutants [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.